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Compound of Interest

Compound Name: OD1

Cat. No.: B1151271 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the structural and functional characteristics of the

OD1 toxin, a potent modulator of voltage-gated sodium channels. It is intended to serve as a

technical resource for researchers and professionals involved in toxinology, pharmacology, and drug

development.

Introduction
OD1 is a scorpion toxin originally isolated from the venom of the Iranian yellow scorpion,

Odonthobuthus doriae.[1][2] It has garnered significant scientific interest due to its potent and

selective modulation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which

is a key player in pain signaling.[3][4][5] This makes OD1 a valuable pharmacological tool for

studying the structure and function of these channels and a potential lead compound for the

development of novel analgesics.[6] This document details the primary structure, three-dimensional

conformation, and functional activity of OD1, along with the experimental protocols used for its

characterization.

Structure and Sequence of OD1 Toxin
The primary structure of OD1 was determined through a combination of Edman degradation and

mass spectrometry.[7][8][9] The toxin is a 65-amino acid polypeptide with a molecular weight of

approximately 7206.1 Da.[10] Its structure is stabilized by four disulfide bridges, which are crucial for

its proper folding and biological activity.[6]
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Amino Acid Sequence
The single-letter amino acid sequence of OD1 is as follows:

GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR[7]

[11]

Disulfide Bridge Connectivity
The four disulfide bridges in OD1 connect the cysteine residues in the following pattern:

Cys13 – Cys64

Cys17 – Cys37

Cys23 – Cys47

Cys27 – Cys49[6][10]

Three-Dimensional Structure
The three-dimensional structure of chemically synthesized OD1 was determined by X-ray

crystallography to a resolution of 1.8 Å.[12][13] The structure reveals a typical α-scorpion toxin fold,

characterized by a short α-helix and a three-stranded antiparallel β-sheet.[6][13] This compact, stable

structure is essential for its interaction with the voltage-gated sodium channel.

Quantitative Data Summary
The following tables summarize the key quantitative data for the OD1 toxin.

Physicochemical Properties Value Reference

Molecular Weight 7206.1 Da [10]

Number of Amino Acids 65 [8][14]

Formula C308H466N90O95S8 [10]

Extinction Coefficient Not Reported

Isoelectric Point (pI) Not Reported
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Structural Parameters Value Reference

PDB ID 4HHF

Resolution 1.8 Å [12][13]

R-value Not Reported

R-free Not Reported

Ramachandran Plot Not Reported

Biological Activity (EC50

Values)
Value Reference

rat Nav1.7 7 nM [10]

human Nav1.4 10 nM [10]

rat Nav1.6 47 nM [10]

human Nav1.7 4.5 nM [3][5]

para/tipE (insect) 80 nM [7][11]

mammalian Nav1.2, Nav1.3,

Nav1.5
> 3 µM [10]

Experimental Protocols
This section details the methodologies employed for the purification, sequencing, synthesis,

structural determination, and functional characterization of the OD1 toxin.

Purification of Native OD1 Toxin
OD1 was originally isolated from the venom of Odonthobuthus doriae through a multi-step

chromatographic process.[9]

Experimental Workflow for OD1 Toxin Purification

Crude O. doriae Venom Dialysis Gel Filtration Ion Exchange Chromatography Reverse-Phase HPLC Pure OD1 Toxin
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Caption: Workflow for the purification of native OD1 toxin from scorpion venom.

Step 1: Gel Filtration Chromatography: The crude venom was first fractionated by gel filtration to

separate components based on size.[9]

Step 2: Ion Exchange Chromatography: The fraction containing OD1 was then subjected to ion

exchange chromatography to separate molecules based on their net charge.[9]

Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final

purification step involved RP-HPLC, which separates molecules based on their hydrophobicity,

yielding pure OD1 toxin.[9]

Amino Acid Sequencing
The primary sequence of the purified OD1 toxin was determined using a combination of the following

techniques:

Edman Degradation: This method sequentially removes one amino acid at a time from the N-

terminus of the peptide, which is then identified.

Mass Spectrometry: The molecular mass of the intact toxin and its fragments (generated by

enzymatic cleavage) were determined by MALDI-TOF mass spectrometry to confirm the sequence

and post-translational modifications.[7][9]

Chemical Synthesis
Due to the low abundance of OD1 in the native venom, chemical synthesis is the preferred method

for obtaining larger quantities for research. The synthesis of OD1 was achieved through native

chemical ligation.[12][13]

Experimental Workflow for OD1 Toxin Chemical Synthesis

Solid-Phase Peptide Synthesis
(3 Peptide Segments) Native Chemical Ligation Oxidative Folding RP-HPLC Purification Synthetic OD1 Toxin

Click to download full resolution via product page
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Caption: Workflow for the chemical synthesis of OD1 toxin.

Step 1: Solid-Phase Peptide Synthesis (SPPS): Three unprotected peptide segments

corresponding to the OD1 sequence were synthesized.[12][13]

Step 2: Native Chemical Ligation: The three peptide fragments were joined together in a specific

order using native chemical ligation to form the full-length linear peptide.[12][13]

Step 3: Oxidative Folding: The linear peptide was then subjected to oxidative folding conditions to

facilitate the correct formation of the four disulfide bridges.

Step 4: Purification: The final folded and active synthetic OD1 toxin was purified using RP-HPLC.

X-ray Crystallography
The three-dimensional structure of the synthetic OD1 toxin was determined by X-ray crystallography.

Crystallization: The purified synthetic OD1 was crystallized to obtain well-ordered crystals suitable

for X-ray diffraction.

Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern was recorded.

Structure Determination and Refinement: The diffraction data was processed to calculate an

electron density map, from which the atomic coordinates of the toxin were determined and refined

to a resolution of 1.8 Å.[12][13]

Electrophysiological Characterization
The functional activity of OD1 on voltage-gated sodium channels was assessed using the two-

electrode voltage-clamp technique on Xenopus laevis oocytes expressing specific Nav channel

subtypes.[3][7][11]

Experimental Workflow for Electrophysiological Analysis

Xenopus Oocyte Preparation
and cRNA Injection Incubation (2-5 days) Two-Electrode Voltage-Clamp Recording Data Analysis Functional Characterization

(EC50, Gating Effects)
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Caption: Workflow for the functional characterization of OD1 toxin.

Oocyte Preparation and cRNA Injection:Xenopus laevis oocytes were surgically removed and

injected with cRNA encoding the desired voltage-gated sodium channel α- and β-subunits.

Incubation: The injected oocytes were incubated for 2-5 days to allow for the expression of the

channels on the oocyte membrane.

Two-Electrode Voltage-Clamp Recording: The oocytes were placed in a recording chamber and

impaled with two microelectrodes, one for voltage sensing and the other for current injection. The

membrane potential was clamped at a holding potential (e.g., -90 mV), and depolarizing voltage

steps were applied to elicit sodium currents.[6] OD1 was applied to the bath solution, and the

changes in the sodium current were recorded.

Data Analysis: The recorded currents were analyzed to determine the effect of OD1 on channel

gating properties, such as activation, inactivation, and recovery from inactivation. Dose-response

curves were generated to calculate the EC50 values.

Mechanism of Action
OD1 is a potent modulator of voltage-gated sodium channels, with a particularly high affinity for the

Nav1.7 subtype.[3][4][5] Its primary mechanism of action is the inhibition of fast inactivation.[10] It

binds to site 3 on the channel, which is located on the extracellular loop connecting the S3 and S4

segments of domain IV.[15] This binding is thought to trap the domain IV voltage sensor in its

activated state, thereby preventing the channel from entering the fast-inactivated state.[15] This

leads to a prolonged influx of sodium ions during an action potential.

Signaling Pathway of OD1 Toxin on Nav1.7 Channel
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Caption: Mechanism of action of OD1 toxin on the Nav1.7 voltage-gated sodium channel.

Conclusion
The OD1 toxin represents a fascinating and powerful tool for the study of voltage-gated sodium

channels. Its well-defined structure, potent biological activity, and selectivity for the Nav1.7 channel

make it an invaluable molecular probe. The detailed experimental protocols outlined in this guide

provide a foundation for researchers to utilize OD1 in their own investigations, paving the way for a

deeper understanding of sodium channel function and the development of novel therapeutics for pain

and other channelopathies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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